molecular formula C20H14O2 B184316 10-Hydroxy-10-phenyl-9(10H)-anthracenone CAS No. 5146-30-5

10-Hydroxy-10-phenyl-9(10H)-anthracenone

Cat. No. B184316
CAS RN: 5146-30-5
M. Wt: 286.3 g/mol
InChI Key: GPYIJEJINDRVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxy-10-phenyl-9(10H)-anthracenone, also known as 9(10H)-anthracenone, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Mechanism of Action

The mechanism of action of 10-Hydroxy-10-phenyl-9(10H)-anthracenone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with biological molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and experimental conditions. In general, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells. Other potential effects include the modulation of gene expression, the inhibition of enzyme activity, and the disruption of cellular membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 10-Hydroxy-10-phenyl-9(10H)-anthracenone for lab experiments is its versatility. It can be used in a wide range of applications, from basic research to drug development. It is also relatively easy to synthesize and purify, making it accessible to researchers with varying levels of expertise. However, one limitation is its dependence on light for activation, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on 10-Hydroxy-10-phenyl-9(10H)-anthracenone. Some possible areas of focus include the development of new synthetic methods, the optimization of existing applications, and the exploration of new applications in areas such as materials science and biotechnology. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as to determine its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 10-Hydroxy-10-phenyl-9(10H)-anthracenone can be achieved through several methods, including the Friedel-Crafts acylation of anthracene with benzoyl chloride, the reaction of anthracene with phenyl magnesium bromide followed by oxidation, and the reaction of anthracene with phenylacetic acid followed by cyclization. Each of these methods has its advantages and limitations, and the choice of method depends on the desired yield, purity, and properties of the final product.

Scientific Research Applications

10-Hydroxy-10-phenyl-9(10H)-anthracenone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of DNA and RNA, as a photosensitizer for photodynamic therapy, and as a precursor for the synthesis of other organic compounds. Its unique chemical properties make it a valuable tool for studying the structure and function of biological molecules, as well as for developing new drugs and therapies.

properties

CAS RN

5146-30-5

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

10-hydroxy-10-phenylanthracen-9-one

InChI

InChI=1S/C20H14O2/c21-19-15-10-4-6-12-17(15)20(22,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13,22H

InChI Key

GPYIJEJINDRVKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O

Other CAS RN

5146-30-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.